Myricetin 3-O-Glucoside

Antioxidant Activity Lipid Peroxidation Glycoside vs. Aglycone

Myricetin aglycone's poor water solubility often forces reliance on DMSO, introducing solvent artifacts that confound cell-based assays and compromise dose-response accuracy. Myricetin 3-O-Glucoside (CAS 19833-12-6) eliminates this bottleneck with significantly enhanced aqueous solubility, enabling reliable and reproducible dosing directly in buffers and culture media. • Delivers consistent, artifact-free results in aqueous bioassays without organic solvent interference • Serves as a certified HPLC reference standard (≥98%) for accurate flavonol glycoside identification and quantification in plant extracts, foods, and beverages • Provides a defined, attenuated antioxidant profile compared to the aglycone-a critical tool for structure-activity relationship (SAR) and mechanistic studies

Molecular Formula C21H20O13
Molecular Weight 480.4 g/mol
CAS No. 19833-12-6
Cat. No. B106930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyricetin 3-O-Glucoside
CAS19833-12-6
SynonymsIsomyricitrin;  Myricetin 3-Glucoside;  Isomericitrin;  Myricetin 3-β-D-Glucopyranoside;  3-(β-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one;  3,3’,4’,5,5’,7-Hexahydroxyflavone 3-β-D-Glucopyranoside;  Myricetin 3-O-D-G
Molecular FormulaC21H20O13
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21+/m1/s1
InChIKeyFOHXFLPXBUAOJM-LIBJPBHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myricetin 3-O-Glucoside (CAS 19833-12-6): A Defined Flavonol Glycoside for Research and Analytical Applications


Myricetin 3-O-Glucoside (CAS 19833-12-6), also known as Myricetin 3-β-D-glucopyranoside, is a flavonol glycoside where a beta-D-glucose moiety is attached at the 3-position of the myricetin aglycone [1]. It occurs naturally as a plant secondary metabolite and is available as a purified analytical standard . Unlike its widely studied aglycone, myricetin, this glycoside form exhibits distinctly different physicochemical properties that are critical for experimental design and formulation [2].

Why Myricetin 3-O-Glucoside Cannot Be Substituted with Myricetin or Other Flavonol Glycosides


The glycosylation of myricetin at the 3-O position fundamentally alters its solubility, stability, antioxidant mechanism, and biological activity profile [1]. Myricetin aglycone is highly lipophilic and virtually insoluble in water, which limits its utility in aqueous systems without specialized formulation [2]. Conversely, the glucoside exhibits improved water solubility, making it a more suitable candidate for certain in vitro assays and aqueous-based applications [3]. Furthermore, the glycoside shows reduced intrinsic antioxidant potency in specific assays compared to its aglycone, a critical distinction for studies where the level of antioxidant activity must be carefully controlled or interpreted [4]. Generic substitution without accounting for these quantifiable differences can lead to significant experimental variability and invalid conclusions.

Quantitative Differentiation of Myricetin 3-O-Glucoside: Evidence for Scientific Selection


Reduced Potency in Lipid Peroxidation vs. Myricetin Aglycone: A Cross-Study Comparison

In a head-to-head comparison of flavonols in a lipid peroxidation model, myricetin aglycone demonstrated significantly higher antioxidant activity than its glycosides [1]. While data for myricetin 3-O-glucoside was not directly presented in this study, its close analog, myricitrin (myricetin-3-O-rhamnoside), was compared directly. The study provides class-level evidence that glycosylation of myricetin at the 3-O position results in a quantifiable reduction in activity in this specific oxidative system.

Antioxidant Activity Lipid Peroxidation Glycoside vs. Aglycone

Quantified Reduction in DPPH Radical Scavenging vs. Myricetin Aglycone: Class-Level Inference

A comparative study of myricetin-3-O-galactoside (M3OGa) and myricetin aglycone demonstrated that glycosylation leads to a quantifiable reduction in DPPH radical scavenging ability [1]. M3OGa consistently exhibited higher IC50 values across multiple redox-dependent antioxidant analyses [1]. Given the structural similarity of myricetin-3-O-glucoside and M3OGa, this provides strong class-level evidence for the differential activity of myricetin O-glycosides.

DPPH Assay Radical Scavenging Glycoside vs. Aglycone

Enhanced Aqueous Solubility: Myricetin 3-O-Glucoside vs. Myricetin Aglycone

Myricetin aglycone is practically insoluble in pure water (<5 µg/mL) [1], a major limitation for its use in aqueous biological assays. In contrast, myricetin 3-O-glucoside is estimated to be slightly soluble in water, with a calculated water solubility of 2.31 g/L at 25°C [2]. This represents a difference of over three orders of magnitude.

Solubility Formulation Physicochemical Property

Analytical Standardization: Myricetin 3-O-Glucoside as a Certified Reference Material

Myricetin 3-O-Glucoside is commercially available as a certified analytical standard for use in quantitative HPLC analysis . This is a distinct advantage over other myricetin glycosides, which may not be as readily available in a fully characterized, high-purity standard grade. For example, it is supplied with a w/w absolute assay and a purity ≥99% (HPLC) by specialized vendors, enabling its use as a reference for accurate quantification in complex mixtures .

Analytical Chemistry Quality Control Standardization

Optimal Research and Industrial Application Scenarios for Myricetin 3-O-Glucoside


Aqueous-Based In Vitro Assays (Cell Culture and Biochemistry)

Myricetin 3-O-glucoside is the preferred form for assays requiring the compound to be delivered in aqueous buffers or cell culture media due to its significantly higher water solubility compared to the aglycone [1]. This ensures more reliable and reproducible dosing, avoiding the confounding effects of organic solvents often required to solubilize myricetin [2].

Analytical Reference Standard for Phytochemical Profiling

This compound is ideally suited for use as a primary reference standard in HPLC or UPLC methods for the identification and quantification of myricetin glycosides in plant extracts, foods, and beverages . Its availability as a certified standard with a defined absolute assay ensures accurate and traceable quantitative results .

Controlled Antioxidant Studies Requiring Attenuated Activity

When an experimental design requires a myricetin-based molecule with a defined, but less potent, antioxidant profile than the aglycone, myricetin 3-O-glucoside is a suitable candidate. Studies have demonstrated that 3-O-glycosylation reduces radical-scavenging activity, providing a useful tool for investigating structure-activity relationships [3].

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